
2-(Propan-2-yl)-1,3-dithiepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-1,3-dithiepane is an organic compound that belongs to the class of dithiepane derivatives. Dithiepanes are heterocyclic compounds containing a seven-membered ring with two sulfur atoms. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dithiepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,3-dithiol with isopropyl halides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-1,3-dithiepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepane ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted dithiepane derivatives depending on the nucleophile used.
科学的研究の応用
2-(Propan-2-yl)-1,3-dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Propan-2-yl)-1,3-dithiepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiepane ring can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
2-(Propan-2-yl)-1,3-dithiolane: Similar structure but with a five-membered ring.
2-(Propan-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring.
2-(Propan-2-yl)-1,3-dithiepine: Similar structure but with an eight-membered ring.
Uniqueness
2-(Propan-2-yl)-1,3-dithiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in the ring enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
87973-74-8 |
|---|---|
分子式 |
C8H16S2 |
分子量 |
176.3 g/mol |
IUPAC名 |
2-propan-2-yl-1,3-dithiepane |
InChI |
InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
UHPGVDQTRTUEMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1SCCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


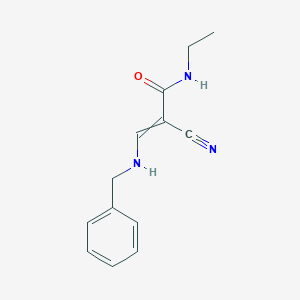
methanone](/img/structure/B14405117.png)
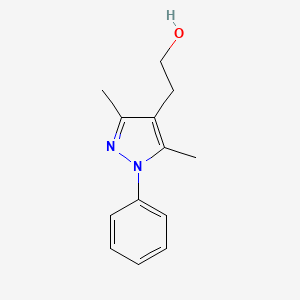
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
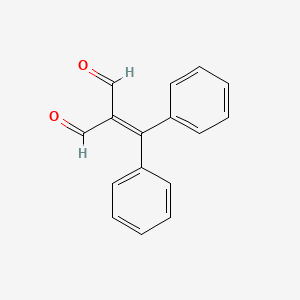
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
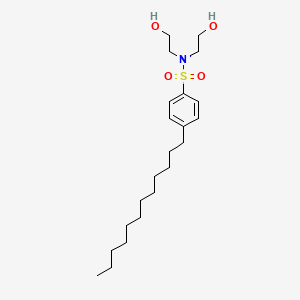
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
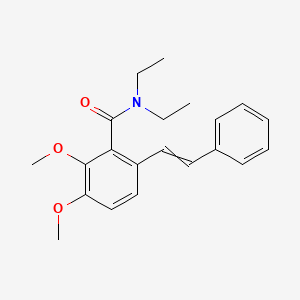
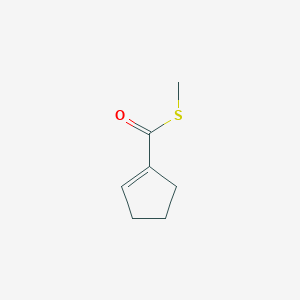
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
